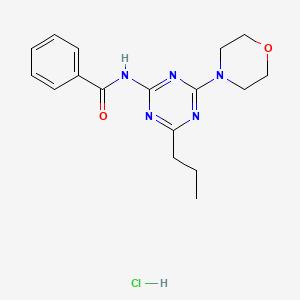![molecular formula C13H12ClN B8307154 2-[(2-chlorophenyl)methyl]aniline](/img/structure/B8307154.png)
2-[(2-chlorophenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with an o-chlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-[(2-chlorophenyl)methyl]aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between aniline and o-chlorobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the reduction of o-chlorobenzylideneaniline using hydrogen gas in the presence of a palladium catalyst. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-[(2-chlorophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[(2-chlorophenyl)methyl]aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
2-Chlorobenzylamine: Similar structure but lacks the aniline moiety.
o-Chloroaniline: Similar structure but lacks the benzyl group.
Benzylamine: Lacks the chlorine substituent on the benzyl group.
Uniqueness: 2-[(2-chlorophenyl)methyl]aniline is unique due to the presence of both the o-chlorobenzyl and aniline moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12ClN |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H12ClN/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,15H2 |
Clé InChI |
PFFRXFWDKDIUNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CC=CC=C2Cl)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Benzoylamino)methyl]azetidine-1-carbonitrile](/img/structure/B8307075.png)
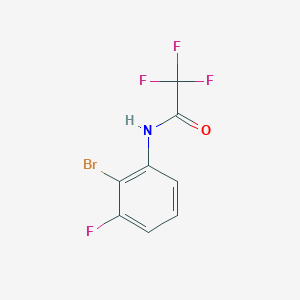
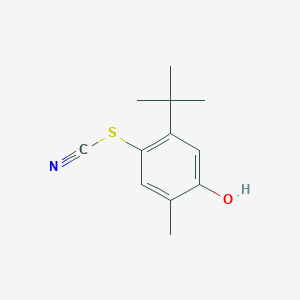
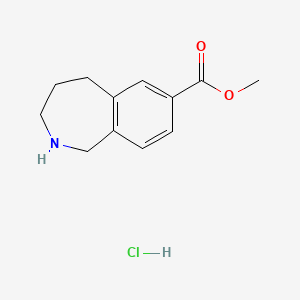
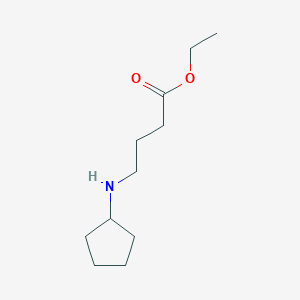
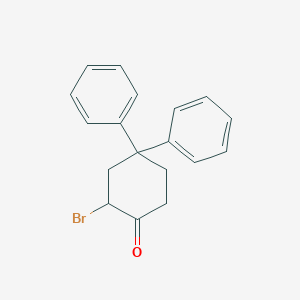

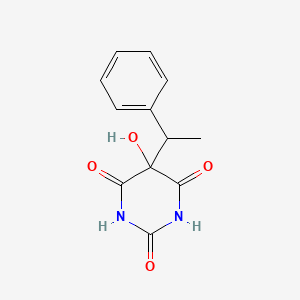
![Trimethylsilyl[(trimethylsilyl)oxy]acetate](/img/structure/B8307132.png)
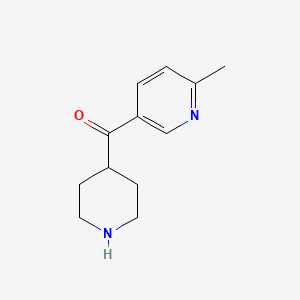
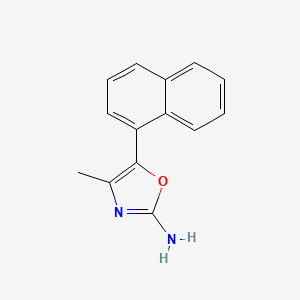
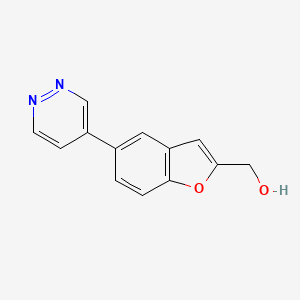
![4-(2-Fluoro-4-nitrophenoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8307168.png)
